NVP-BSK805: A Deep Dive into its Core Mechanism of Action
NVP-BSK805: A Deep Dive into its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
NVP-BSK805 is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase critical in signal transduction for various cytokines and growth factors.[1][2] This technical guide provides an in-depth exploration of the core mechanism of action of NVP-BSK805, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
Core Mechanism: Potent and Selective JAK2 Inhibition
NVP-BSK805 exerts its effects through direct, ATP-competitive inhibition of the JAK2 kinase domain.[3][4] This binding prevents the phosphorylation and activation of JAK2, thereby blocking downstream signaling cascades. A key feature of NVP-BSK805 is its high selectivity for JAK2 over other members of the JAK family, including JAK1, JAK3, and TYK2.[3][4] This selectivity is crucial for minimizing off-target effects. The inhibitor is effective against both the wild-type JAK2 and the constitutively active JAK2 V617F mutant, which is a common driver in myeloproliferative neoplasms (MPNs).[3][5]
The inhibition of JAK2 by NVP-BSK805 leads to a cascade of downstream effects, most notably the suppression of Signal Transducer and Activator of Transcription (STAT) protein phosphorylation, particularly STAT5.[3][5][6] Phosphorylated STAT proteins typically dimerize and translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. By blocking this critical step, NVP-BSK805 effectively halts these cellular processes in JAK2-dependent cells. This ultimately leads to the suppression of cell proliferation and the induction of apoptosis in malignant cells harboring the JAK2 V617F mutation.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative metrics of NVP-BSK805's inhibitory activity from various in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Ki (nM) | Notes |
| JAK2 JH1 (Kinase Domain) | 0.48[5][7] | 0.43 ± 0.02[5] | ATP-competitive inhibition. |
| Full-length wild-type JAK2 | 0.58 ± 0.03[5] | - | |
| Full-length JAK2 V617F | 0.56 ± 0.04[5] | - | |
| JAK1 JH1 (Kinase Domain) | 31.63[5][7] | - | >20-fold selectivity for JAK2 over JAK1.[3] |
| JAK3 JH1 (Kinase Domain) | 18.68[5][7] | - | |
| TYK2 JH1 (Kinase Domain) | 10.76[5][7] | - |
Table 2: Cellular Activity
| Cell Line / Model | Assay | Metric | Value | Notes |
| JAK2V617F-bearing AML cell lines | Growth Inhibition | GI50 | <100 nM[5] | |
| SET-2 (JAK2 V617F) | Growth Inhibition | GI50 | 51 nM[4] | |
| K-562 (BCR-ABL) | Growth Inhibition | GI50 | 1.5 µM[2] | Demonstrates selectivity for JAK2-driven cells. |
| Human Myeloma Cell Lines | Growth Inhibition | IC50 | 2.6 - 6.8 µM[8] | |
| Primary Extramedullary Plasma Cells | Cytotoxicity | IC50 | 0.5 - 0.6 µM[8] | In IL-6 responsive patient samples. |
| Ba/F3 JAK2V617F mouse model | In vivo efficacy | Dose | 150 mg/kg (p.o.)[5] | Blocked STAT5 phosphorylation, splenomegaly, and leukemic cell spreading. |
| rhEpo-mediated polycythemia mouse model | In vivo efficacy | Dose | 50, 75, and 100 mg/kg (p.o.)[5] | Suppressed polycythemia and splenomegaly. |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of NVP-BSK805 and a typical experimental workflow used to assess its activity.
Caption: NVP-BSK805 inhibits JAK2 autophosphorylation, blocking STAT5 signaling.
Caption: Workflow for determining the GI50 of NVP-BSK805 in cancer cell lines.
Key Experimental Protocols
In Vitro Kinase Assay (Radiometric Filter Binding)
A common method to determine the IC50 of NVP-BSK805 against JAK kinases involves a radiometric filter binding assay.
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Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase domain of the target JAK enzyme (e.g., JAK2, JAK1, JAK3, TYK2), a suitable substrate peptide, and [γ-³³P]ATP in a kinase reaction buffer.
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Inhibitor Addition: NVP-BSK805 is serially diluted and added to the reaction mixture. A control with no inhibitor (DMSO vehicle) is also included.
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Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
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Reaction Termination: The reaction is stopped by the addition of a stop solution, typically containing EDTA.
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Filter Binding: The reaction mixture is transferred to a filter plate (e.g., phosphocellulose), where the phosphorylated substrate peptide binds to the filter.
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Washing: The filter is washed multiple times to remove unincorporated [γ-³³P]ATP.
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Scintillation Counting: The amount of radioactivity remaining on the filter, corresponding to the degree of substrate phosphorylation, is measured using a scintillation counter.
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Data Analysis: The percentage of inhibition for each concentration of NVP-BSK805 is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (WST-1)
The anti-proliferative activity of NVP-BSK805 in cancer cell lines is frequently assessed using a colorimetric assay like the WST-1 assay.[1]
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Cell Seeding: Cancer cells (e.g., JAK2V617F-bearing cell lines) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The cells are treated with a range of concentrations of NVP-BSK805 (typically in a serial dilution). A vehicle control (DMSO) is included.
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Incubation: The plates are incubated for a period of 72 to 96 hours, allowing for multiple cell doublings.[1]
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WST-1 Reagent Addition: Following the incubation period, the WST-1 reagent is added to each well. WST-1 is a tetrazolium salt that is cleaved to a formazan dye by metabolically active cells.
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Incubation with Reagent: The plates are incubated for a further 1-4 hours. The amount of formazan produced is directly proportional to the number of viable cells.
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Absorbance Measurement: The absorbance of the formazan dye is measured using a microplate reader at a wavelength of approximately 450 nm.
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Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each concentration of NVP-BSK805 compared to the vehicle control. The GI50 (the concentration that causes 50% inhibition of cell growth) is then determined from the dose-response curve.
In Vivo Murine Models
The in vivo efficacy of NVP-BSK805 has been demonstrated in various mouse models.
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Ba/F3 JAK2V617F Cell-Driven Model:
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Model Establishment: Immunocompromised mice are injected with Ba/F3 cells engineered to express the human JAK2 V617F mutation. These cells proliferate uncontrollably, leading to splenomegaly and the spread of leukemic cells.
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Treatment: Once the disease is established, mice are treated orally with NVP-BSK805 (e.g., 150 mg/kg) or a vehicle control.[5]
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Efficacy Assessment: The efficacy of the treatment is evaluated by monitoring splenomegaly (spleen weight), the number of leukemic cells in peripheral blood and bone marrow, and the phosphorylation status of STAT5 in tumor cells.[5]
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Recombinant Human Erythropoietin (rhEpo)-Induced Polycythemia Model:
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Model Establishment: BALB/c mice are treated with rhEpo to induce an overproduction of red blood cells (polycythemia) and splenomegaly, mimicking aspects of polycythemia vera.
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Treatment: Mice are co-administered NVP-BSK805 (e.g., 50, 75, and 100 mg/kg, orally) along with rhEpo.[5]
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Efficacy Assessment: The effectiveness of NVP-BSK805 is determined by measuring hematocrit levels to assess the degree of polycythemia and by measuring spleen weight to assess splenomegaly.[5]
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Conclusion
NVP-BSK805 is a highly potent and selective inhibitor of JAK2, including the clinically relevant V617F mutant. Its mechanism of action, centered on the ATP-competitive inhibition of the JAK2 kinase and the subsequent blockade of the JAK/STAT signaling pathway, has been robustly characterized through a variety of in vitro and in vivo studies. The data presented in this guide underscore the therapeutic potential of NVP-BSK805 in the treatment of JAK2-driven malignancies. The detailed experimental protocols provide a framework for the continued investigation and development of this and similar targeted therapies.
References
- 1. NVP-BSK805 | CAS:1092499-93-8 | ATP-competitive JAK2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. apexbt.com [apexbt.com]
- 3. Potent and selective inhibition of polycythemia by the quinoxaline JAK2 inhibitor NVP-BSK805 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. ashpublications.org [ashpublications.org]
